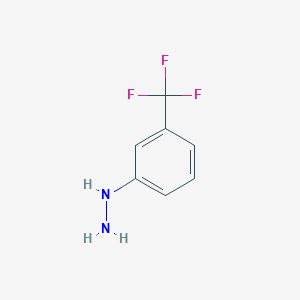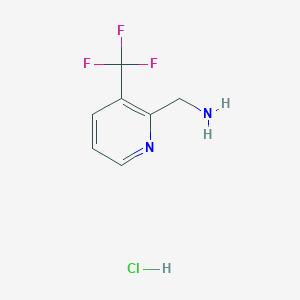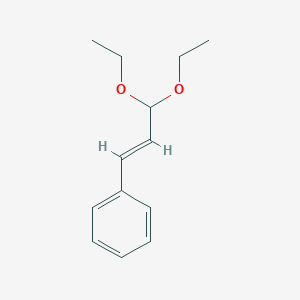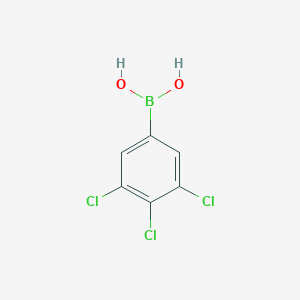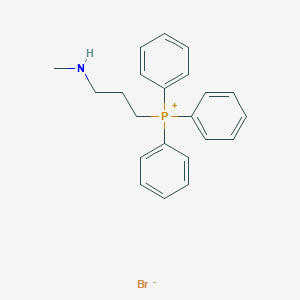![molecular formula C8H12O4 B151443 (3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 76704-05-7](/img/structure/B151443.png)
(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Vue d'ensemble
Description
This compound, also known as (+)-Corey Lactone Benzoate, is a Corey lactone derivative . It has a molecular formula of C15H16O5 . The compound is used in the preparation of prostaglandin analogues for use as vasodilators as well as EP4 receptor agonists .
Molecular Structure Analysis
The compound has a molecular weight of 276.28 g/mol . The IUPAC name is [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate . The InChI and SMILES strings provide a textual representation of the compound structure .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.28 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are both 276.09977361 g/mol .
Applications De Recherche Scientifique
Conversion to Value-Added Chemicals
5-Hydroxymethylfurfural (HMF) is identified as a versatile platform chemical derived from plant biomass, particularly hexose carbohydrates and lignocellulose. It is considered an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives are envisioned to play a crucial role in the production of a wide array of products including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Among the significant derivatives of HMF are 2,5-furandicarboxylic acid, 2,5-diformylfuran, and 2,5-dimethylfuran, highlighting the chemical's potential as a major source of carbon and hydrogen for future chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomass-Derived Furfurals Transformation
The catalytic transformation of biomass-derived furfurals, including HMF, into cyclopentanones and their derivatives has been extensively researched. These transformations are pivotal in achieving a wide spectrum of petrochemicals from biorefinery processes. The hydrogenative ring rearrangement of furfurals to cyclopentanones showcases the potential of HMF in synthesizing compounds with commercial prospects. This transformation has sparked interest in improving scalability, selectivity, and environmental impact of the process through efficient and recyclable catalysts (Dutta & Bhat, 2021).
Diels-Alder Cycloadditions
The Diels-Alder cycloaddition of furfural-based chemicals, with HMF as a key component, underscores the reaction's significance in renewable resource chemistry. This process facilitates an atom-economic pathway for synthesizing fine chemicals and materials. The utilization of biobased furans like HMF in these reactions exemplifies an ideal "green" process characterized by 100% atom economy, pointing towards efficient production of low-molecular-weight products important in various industries, including pharmaceutical and material sciences (Galkin & Ananikov, 2021).
Propriétés
IUPAC Name |
(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTZWRCSPHQSFX-ZTYPAOSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2[C@@H]1OC(=O)C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454586 | |
| Record name | (+)-Corey lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one | |
CAS RN |
76704-05-7 | |
| Record name | (+)-Corey lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


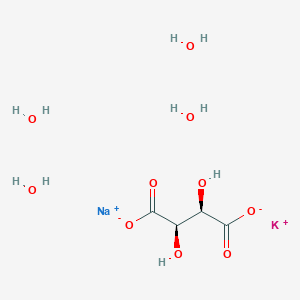
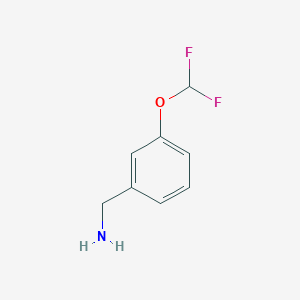
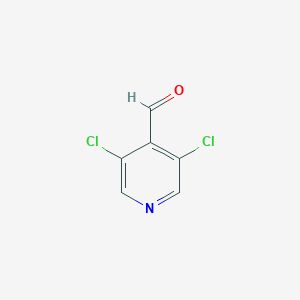
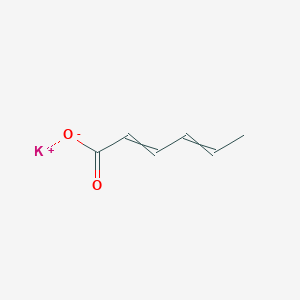
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
![N-(2-Amino-2-oxoethyl)-N-[(1S)-2-(3,5-dioxo-1-piperazinyl)-1-methylethyl]-glycine](/img/structure/B151376.png)

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
